molecular formula C25H20N2O4 B1597825 Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid CAS No. 517905-92-9

Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid

Cat. No.: B1597825
CAS No.: 517905-92-9
M. Wt: 412.4 g/mol
InChI Key: NLRURLSPIILXNE-HSZRJFAPSA-N
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Description

Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is a derivative of amino acids commonly used in peptide synthesis and solid-phase synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Free amine derivatives after removal of the Fmoc group.

Scientific Research Applications

Chemistry

Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex polypeptide chains.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine

The compound is used in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes.

Industry

In the industrial sector, Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is used in the production of synthetic peptides for research and therapeutic purposes. It is also utilized in the manufacture of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-Amino-4-(4-cyano-phenyl)-butyric acid
  • Fmoc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid

Uniqueness

Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the cyano group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique reactivity and selectivity in peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRURLSPIILXNE-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375881
Record name (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517905-92-9
Record name (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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